molecular formula C18H15N3O2S2 B11005944 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11005944
M. Wt: 369.5 g/mol
InChI Key: LRRXGGUKNZVVEC-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two benzothiazole moieties connected through a butanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach is the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a viable method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl or sulfinyl derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and scavenge free radicals . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is unique due to its dual benzothiazole moieties connected through a butanamide linker. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C18H15N3O2S2/c22-16(20-18-19-13-7-2-4-9-15(13)24-18)10-5-11-21-17(23)12-6-1-3-8-14(12)25-21/h1-4,6-9H,5,10-11H2,(H,19,20,22)

InChI Key

LRRXGGUKNZVVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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